molecular formula C14H4F6O2 B10839715 1,2-Bis(2,3,4-trifluorophenyl)ethane-1,2-dione

1,2-Bis(2,3,4-trifluorophenyl)ethane-1,2-dione

Cat. No.: B10839715
M. Wt: 318.17 g/mol
InChI Key: PWUSEBWVFQBDEQ-UHFFFAOYSA-N
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Description

1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione is an organic compound with the molecular formula C16H6F6O2 It is a derivative of benzil, where the phenyl groups are substituted with trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione typically involves the reaction of 2,3,4-trifluorobenzaldehyde with an appropriate reagent to form the desired dione. One common method is the oxidation of the corresponding diol using an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione to the corresponding diol or other reduced forms.

    Substitution: The trifluoromethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl groups enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical reactivity and interactions with biological targets. This unique substitution pattern imparts distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C14H4F6O2

Molecular Weight

318.17 g/mol

IUPAC Name

1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione

InChI

InChI=1S/C14H4F6O2/c15-7-3-1-5(9(17)11(7)19)13(21)14(22)6-2-4-8(16)12(20)10(6)18/h1-4H

InChI Key

PWUSEBWVFQBDEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)C(=O)C2=C(C(=C(C=C2)F)F)F)F)F)F

Origin of Product

United States

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